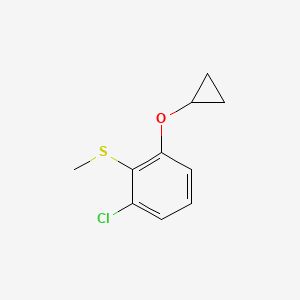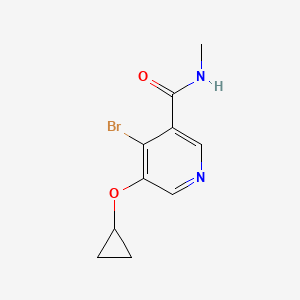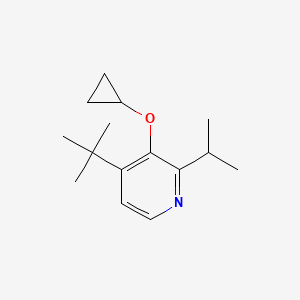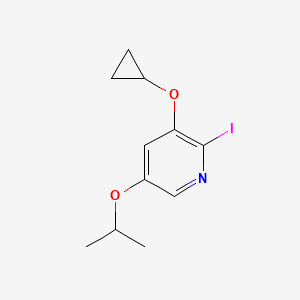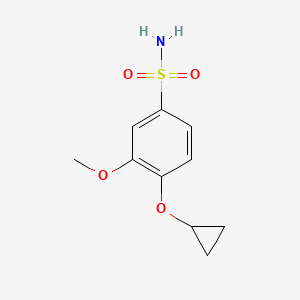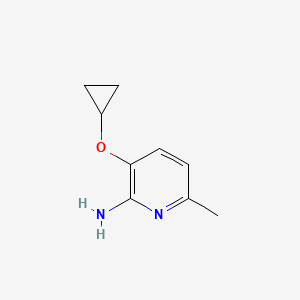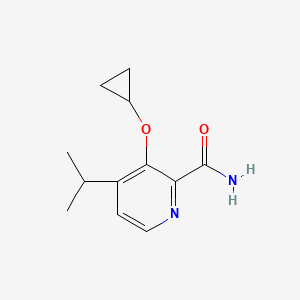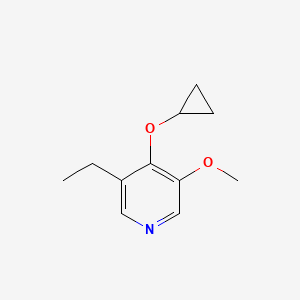
2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and iodopyridine groups, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound is suitable for coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Boron Reagents:
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions to modify the oxidation state of the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions can yield various substituted pyridines with different functional groups .
Scientific Research Applications
2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine can be compared with other similar compounds, such as:
2-Tert-butoxy-4-iodopyridine: Lacks the cyclopropoxy group, making it less versatile in certain reactions.
2-Tert-butoxy-6-chloropyridine: Contains a chlorine atom instead of iodine, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of tert-butoxy, cyclopropoxy, and iodopyridine groups, which provide distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11-7-9(6-10(13)14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
TWJMOSVJYMWOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=CC(=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



